molecular formula C11H9F3O3 B8378690 Methyl alpha-acetyl-2,4,6-trifluorobenzeneacetate

Methyl alpha-acetyl-2,4,6-trifluorobenzeneacetate

Cat. No. B8378690
M. Wt: 246.18 g/mol
InChI Key: NJTBUDSSZFYJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alpha-acetyl-2,4,6-trifluorobenzeneacetate is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 3-oxo-2-(2,4,6-trifluorophenyl)butanoate

InChI

InChI=1S/C11H9F3O3/c1-5(15)9(11(16)17-2)10-7(13)3-6(12)4-8(10)14/h3-4,9H,1-2H3

InChI Key

NJTBUDSSZFYJAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a commercially obtained tetrahydrofuran solution of lithium bis(trimethyl-silyl)amide (1.0 M, 21.0 mL) stirred under a nitrogen atmosphere and cooled to an internal temperature of −65° C., was added dropwise over 30 minutes a solution of methyl 2,4,6-trifluorobenzeneacetate (i.e. the product of Step A) (2.04 g, 10.0 mmol) dissolved in dry tetrahydrofuran (10 mL). The reaction mixture was stirred for an additional 30 minutes, and then while maintaining the −65° C. temperature, a solution of freshly distilled acetyl chloride (0.80 mL, 11 mmol) in dry tetrahydrofuran (3 mL) was added dropwise. The reaction mixture was allowed to warm slowly to ambient temperature, and then water (30 mL) was added. The resultant mixture was extracted with ethyl acetate (60 mL). The aqueous phase was acidified with 1 N hydrochloric acid and extracted with ethyl acetate (60 mL). Only the first ethyl acetate extract was retained, because thin layer chromatographic analysis showed the second extract to contain apparent polar impurities besides additional desired product. The first ethyl acetate extract was further sequentially washed with 1 N hydrochloric acid, water and brine, dried (MgSO4), and concentrated to provide the title compound as a clear oil (1.86 g).
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